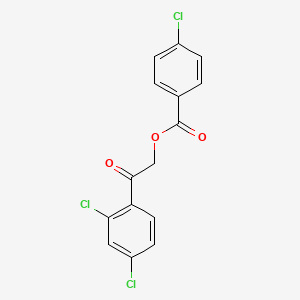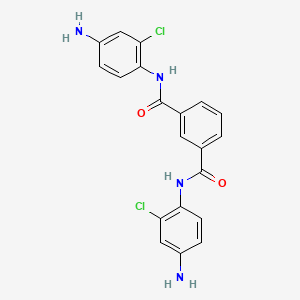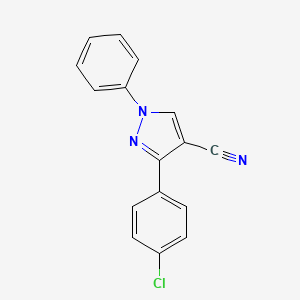
2-(2,4-dichlorophenyl)-2-oxoethyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenyl)-2-oxoethyl 4-chlorobenzoate, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is known to be effective in reducing pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and migraines.
作用机制
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, which in turn reduces pain, inflammation, and fever.
Biochemical and physiological effects:
Diclofenac has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the regulation of inflammation and pain. Diclofenac has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses. Additionally, diclofenac has been shown to modulate the activity of ion channels, which are involved in the transmission of pain signals.
实验室实验的优点和局限性
Diclofenac has several advantages for use in lab experiments. It is readily available and has a well-established safety profile. It has also been extensively studied, which makes it a useful tool for investigating the mechanisms of pain and inflammation. However, there are also limitations to the use of diclofenac in lab experiments. It has a short half-life, which may limit its effectiveness in certain experiments. Additionally, its mechanism of action may not be applicable to all types of pain and inflammation.
未来方向
There are several future directions for the study of diclofenac. One area of research is the development of new formulations and delivery methods to improve its efficacy and safety. Another area of research is the investigation of its potential use in the treatment of other conditions such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further investigation into the mechanisms of action of diclofenac, particularly with regard to its modulation of ion channels.
合成方法
Diclofenac is synthesized by reacting 2,4-dichlorophenylacetic acid with thionyl chloride to form 2,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a base to form diclofenac.
科学研究应用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used in preclinical and clinical studies to investigate its efficacy and safety in the treatment of various conditions. Diclofenac has been shown to be effective in reducing pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-10-3-1-9(2-4-10)15(20)21-8-14(19)12-6-5-11(17)7-13(12)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUFPRIGXOFHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-chlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)



![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)


![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
